Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-
Description
The compound Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- features a central acetamide moiety (CH₃CONH-) attached to a phenyl group substituted with a benzo[a]phenazinylamino group. The acetamide group enhances solubility and facilitates hydrogen bonding, critical for biological interactions .
Properties
CAS No. |
61316-66-3 |
|---|---|
Molecular Formula |
C24H18N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(benzo[a]phenazin-5-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C24H18N4O/c1-15(29)25-18-10-4-5-11-19(18)26-22-14-23-24(17-9-3-2-8-16(17)22)28-21-13-7-6-12-20(21)27-23/h2-14,26H,1H3,(H,25,29) |
InChI Key |
TWGLWJBPUZUOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52 |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzo[a]phenazin-5-amine with 2-Acetamidophenyl Derivatives
The foundational approach involves coupling benzo[a]phenazin-5-amine with 2-acetamidophenyl precursors under Ullmann-type conditions. A representative procedure adapted from phenazine synthesis methodologies employs:
Reagents :
- Benzo[a]phenazin-5-amine (1.0 equiv)
- 2-Iodoacetamidobenzene (1.2 equiv)
- Copper(I) iodide (0.1 equiv)
- 1,10-Phenanthroline (0.2 equiv)
- Potassium carbonate (2.0 equiv)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 110°C
- Duration: 24 hours
Workup :
- Dilution with ice water
- Extraction with ethyl acetate
- Column chromatography (silica gel, hexane/ethyl acetate 3:1)
This method yields N-[2-(benzo[a]phenazin-5-ylamino)phenyl]acetamide in 68–72% purity, requiring subsequent recrystallization from ethanol/water (1:2) to achieve >95% purity.
Cyclocondensation of Lawsone with 1,2-Phenylenediamine Derivatives
An alternative route utilizes lawsone (2-hydroxy-1,4-naphthoquinone) as the phenazine precursor. As demonstrated in benzo[a]phenazin-5-ol syntheses:
Step 1 :
- Lawsone (3.0 g, 16.7 mmol)
- 1,2-Phenylenediamine (1.8 g, 16.7 mmol)
- Glacial acetic acid (50 mL)
- Reflux at 120°C for 6 hours
Step 2 :
- Acetylation with acetic anhydride (5 mL)
- Pyridine catalyst (2 mL)
- Stirring at room temperature for 12 hours
This two-step process achieves 65–70% overall yield, though the final product requires HPLC purification to remove regioisomeric byproducts.
Modern Synthetic Methodologies
Ultrasound-Assisted Synthesis
Recent advancements employ ultrasound irradiation to accelerate reaction kinetics. A protocol adapted from green chemistry approaches involves:
| Parameter | Specification |
|---|---|
| Reactants | Lawsone (1.0 equiv), 2-Acetamidoaniline (1.1 equiv) |
| Solvent System | Ethanol/Water (4:1) |
| Ultrasound Frequency | 40 kHz |
| Irradiation Time | 45 minutes |
| Temperature | 60°C |
| Yield | 82% |
This method reduces reaction time from 6 hours (conventional) to 45 minutes while improving yield by 12–15%.
Microwave-Assisted Cyclization
Microwave irradiation enhances the efficiency of phenazine ring formation:
Reaction Vessel :
- Sealed microwave tube containing:
- 2-Nitro-N-(2-acetamidophenyl)benzamide (1.0 mmol)
- Iron powder (3.0 mmol)
- Ammonium chloride (2.0 mmol)
- Sealed microwave tube containing:
Conditions :
- Microwave power: 300 W
- Temperature: 150°C
- Pressure: 150 psi
- Duration: 20 minutes
Post-reaction purification via flash chromatography (dichloromethane/methanol 9:1) affords the target compound in 78% yield with >99% purity by LC-MS.
Critical Reaction Parameters
Solvent Effects on Yield
Comparative solvent studies reveal significant impacts on reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 95 |
| DMSO | 46.7 | 68 | 93 |
| Ethanol | 24.3 | 65 | 91 |
| Acetonitrile | 37.5 | 70 | 94 |
| Water | 80.1 | 58 | 88 |
Polar aprotic solvents like DMF optimize both yield and purity by stabilizing transition states during cyclization.
Catalytic System Optimization
Copper-based catalysts significantly influence coupling efficiency:
| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| CuI | 10 | 72 | 24 |
| CuBr | 10 | 68 | 28 |
| CuCl | 10 | 65 | 32 |
| CuO | 15 | 60 | 36 |
| None | - | <5 | 48 |
Copper(I) iodide demonstrates superior catalytic activity due to its lower oxidation potential and improved ligand coordination.
Analytical Characterization
Spectroscopic Data
Critical spectral features confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.32 (s, 1H, NH)
- δ 8.65–7.22 (m, 14H, aromatic)
- δ 2.08 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 169.4 (C=O)
- δ 148.2–115.7 (aromatic carbons)
- δ 24.1 (CH₃)
HRMS (ESI-TOF) :
- m/z Calculated for C₂₄H₁₈N₄O [M+H]⁺: 379.1558
- Found: 379.1552
These spectral signatures align with literature values for analogous phenazine-acetamide hybrids.
Chromatographic Purity Assessment
HPLC analysis under optimized conditions:
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | 6.78 min | 99.2% |
The sharp single peak at 6.78 minutes confirms absence of synthetic byproducts.
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
Batch production economics for 1 kg synthesis:
| Component | Quantity (kg) | Cost (USD/kg) | Total (USD) |
|---|---|---|---|
| Lawsone | 2.8 | 120 | 336 |
| 2-Acetamidoaniline | 1.5 | 95 | 142.5 |
| CuI | 0.3 | 450 | 135 |
| Solvents | 15 L | 8/L | 120 |
| Total | - | - | 733.5 |
Process optimization can reduce costs by 18–22% through solvent recycling and catalyst recovery systems.
Environmental Impact Assessment
Waste stream analysis per kilogram of product:
| Waste Type | Quantity (kg) | Treatment Method |
|---|---|---|
| Organic Solvents | 12 | Distillation recovery |
| Aqueous Effluents | 8 | Neutralization/filtration |
| Solid Residues | 1.2 | Incineration |
Implementing ultrasound-assisted synthesis reduces solvent consumption by 40% compared to conventional methods, significantly lowering environmental footprint.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Scientific Research Applications
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Several acetamide derivatives with aromatic substituents exhibit antimicrobial properties. For example:
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) demonstrate strong activity against gram-positive bacteria (MIC: 4–8 µg/mL), attributed to their sulfonyl-piperazine and halogenated aryl groups .
- N-(thiazol-2-yl) (49) and N-(6-chloropyridin-2-yl) (50) derivatives show antifungal activity (MIC: 8–16 µg/mL) due to heterocyclic substituents enhancing membrane penetration .
Azo-Linked Acetamides
Azo (diazenyl) derivatives are prominent in dye chemistry and materials science:
- N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide (PMN P–95–514) is regulated for significant new uses, highlighting its stability and reactivity .
- N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]acetamide (CAS 32569-24-7) has a molar mass of 444.46 g/mol and is used in colorimetric assays .
Comparison : The target compound lacks an azo group but incorporates a rigid phenazine system, which may offer fluorescence or redox properties absent in azo analogs.
Benzisothiazol and Sulfonyl Derivatives
- N-[2-[2-(5-Bromo-7-nitro-1,2-benzisothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide includes a benzisothiazol core with bromo and nitro groups, likely contributing to electrophilic reactivity .
- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g) derivatives exhibit anti-inflammatory and analgesic activities, with compound 5d showing the highest potency (IC₅₀: ~12 µM) .
Data Table: Key Properties of Selected Acetamide Derivatives
Research Findings and Implications
- Antimicrobial Potential: The target compound’s bulky phenazine group may reduce membrane permeability compared to smaller analogs like 47–50, but its planar structure could enhance activity against DNA-dependent pathogens .
- Material Science Applications : Unlike azo dyes , the phenazine-acetamide hybrid could serve as a fluorescent probe or catalyst due to extended conjugation.
Biological Activity
Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- is a complex organic compound with notable biological activities. Its unique structure, characterized by the presence of a phenazine moiety, contributes to its diverse pharmacological properties, including antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| CAS Number | 61316-15-2 |
| Molecular Formula | C26H20N4O2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[2-(acetyl(benzo[a]phenazin-5-yl)amino)phenyl]acetamide |
| InChI Key | JKJWPONEIXEUBX-UHFFFAOYSA-N |
The biological activity of Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may:
- Inhibit bacterial growth : It disrupts cell wall synthesis, leading to bacterial cell death.
- Induce apoptosis in cancer cells : The compound can interfere with cancer cell proliferation pathways, promoting programmed cell death.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of Acetamide derivatives. For instance, compounds related to this structure have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a comparative study, several derivatives of acetamide were synthesized and tested for their antibacterial efficacy using the agar well diffusion method. The results indicated that derivatives with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups.
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Acetamide A | 22 | High |
| Acetamide B | 15 | Moderate |
| Acetamide C | 8 | Low |
Anticancer Potential
The anticancer properties of Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics which allow it to interact effectively with cellular targets involved in tumor progression.
Research Findings
- Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds to specific receptors involved in cell signaling pathways that regulate apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
